molecular formula C23H25N5O4 B11621328 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11621328
M. Wt: 435.5 g/mol
InChI Key: DVMUKFBSGAWNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring multiple functional groups, including a furan ring, an imine group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Derivative: Starting with a furan-2-yl-methyl precursor, various functional groups are introduced through reactions such as alkylation or acylation.

    Construction of the Triazatricyclo Structure: This step involves cyclization reactions, often using reagents like azides and alkynes under specific conditions (e.g., copper-catalyzed azide-alkyne cycloaddition).

    Introduction of the Ethoxypropyl Group: This can be achieved through nucleophilic substitution reactions where an ethoxypropyl halide reacts with a nucleophilic site on the intermediate compound.

    Final Assembly: The final compound is assembled through condensation reactions, often involving imine formation and subsequent stabilization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce imine or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the furan ring and the ethoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and imine group are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with similar compounds such as:

    Furan Derivatives: Compounds like furan-2-carboxamide, which share the furan ring but differ in other functional groups.

    Triazatricyclo Compounds: Molecules with similar triazatricyclo structures but different substituents, such as 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3,8,11-triene derivatives.

    Imines and Amides: Compounds with imine or amide groups, which may exhibit similar reactivity but differ in overall structure and properties.

The uniqueness of This compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H25N5O4/c1-3-31-11-6-10-27-19(24)17(22(29)25-14-16-8-5-12-32-16)13-18-21(27)26-20-15(2)7-4-9-28(20)23(18)30/h4-5,7-9,12-13,24H,3,6,10-11,14H2,1-2H3,(H,25,29)

InChI Key

DVMUKFBSGAWNDT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.